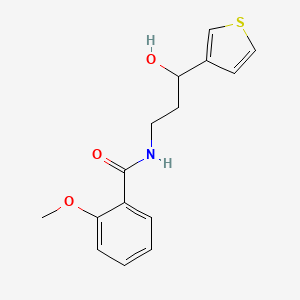

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

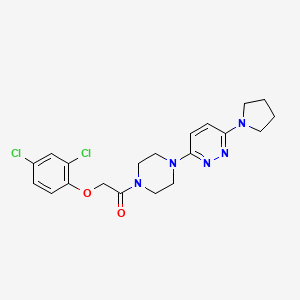

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide” is a chemical compound . It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide” includes a five-membered ring (Thiophene), a six-membered ring, a secondary amide (aliphatic), a hydroxyl group, and a secondary alcohol . The presence of these functional groups and rings contributes to the compound’s unique properties.Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

- Intermolecular Interactions and Molecular Structure : A study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, exploring its intermolecular interactions through single crystal X-ray diffraction and DFT calculations. This research highlights the minor but significant influence of crystal packing and dimerization on molecular geometry, particularly affecting the dihedral angles and rotational conformation of aromatic rings. Such insights are crucial for understanding the physical and chemical properties of benzamide derivatives, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide (Karabulut et al., 2014).

Corrosion Inhibition

- Corrosion Inhibition : Another study investigated the effectiveness of methoxy-substituted phenylthienyl benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. The research demonstrated that these compounds effectively reduce corrosion, showcasing the potential of benzamide derivatives in industrial applications (Fouda et al., 2020).

Biosensor Development

- Biosensor Applications : A biosensor utilizing a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode was developed for the simultaneous determination of glutathione and piroxicam. This showcases the potential use of benzamide derivatives in enhancing the sensitivity and selectivity of biosensors (Karimi-Maleh et al., 2014).

Antioxidant Properties

- Antioxidant Capacity : A study synthesized a range of N-arylbenzamides to evaluate their antioxidant capacity, demonstrating that some derivatives exhibit improved antioxidative properties compared to the reference molecule BHT. This suggests potential applications of benzamide derivatives in developing antioxidants (Perin et al., 2018).

Antimicrobial Activity

- Antimicrobial Activity : Research on N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed promising in vitro antibacterial and antifungal activity, indicating the potential of benzamide derivatives in treating microbial diseases (Desai et al., 2013).

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-19-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-20-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJVCFHNCQEFNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2764808.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2764815.png)

![2-{4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2764817.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2764822.png)

![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2764828.png)